molecular formula C30H23N3 B4766932 2-(4-METHYLPHENYL)-1,5,6-TRIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOLE

2-(4-METHYLPHENYL)-1,5,6-TRIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOLE

Cat. No.: B4766932
M. Wt: 425.5 g/mol
InChI Key: BMRRAMMDPWECNV-UHFFFAOYSA-N
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Description

2-(4-METHYLPHENYL)-1,5,6-TRIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOLE is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties . This compound, with its complex structure, is of particular interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHYLPHENYL)-1,5,6-TRIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOLE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve high-yielding, scalable processes such as microwave-assisted synthesis or solvent-free conditions. These methods are designed to be efficient and environmentally friendly, minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

2-(4-METHYLPHENYL)-1,5,6-TRIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions often require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions might need anhydrous environments to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or halogenated imidazole derivatives .

Scientific Research Applications

2-(4-METHYLPHENYL)-1,5,6-TRIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOLE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(4-METHYLPHENYL)-1,5,6-TRIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOLE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to various biological outcomes. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity and triggering downstream effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4-METHYLPHENYL)-1,5,6-TRIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOLE apart is its unique combination of substituents, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

2-(4-methylphenyl)-1,5,6-triphenylimidazo[1,2-a]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H23N3/c1-22-17-19-23(20-18-22)27-21-32-29(25-13-7-3-8-14-25)28(24-11-5-2-6-12-24)31-30(32)33(27)26-15-9-4-10-16-26/h2-21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMRRAMMDPWECNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C(=C(N=C3N2C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-METHYLPHENYL)-1,5,6-TRIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOLE
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2-(4-METHYLPHENYL)-1,5,6-TRIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOLE
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2-(4-METHYLPHENYL)-1,5,6-TRIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOLE

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